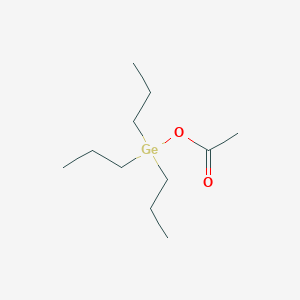
(Acetyloxy)(tripropyl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 65794 is a chemical compound known for its significant applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 65794 involves several steps, starting with the preparation of the core structure. The reaction conditions typically include specific temperatures, solvents, and catalysts to ensure the desired chemical transformations. Detailed synthetic routes are often proprietary, but they generally involve multiple stages of chemical reactions, including condensation, cyclization, and purification processes.
Industrial Production Methods
Industrial production of NSC 65794 requires scaling up the laboratory synthesis methods. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
NSC 65794 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of NSC 65794 include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from the reactions of NSC 65794 depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are useful in further chemical transformations and applications.
Aplicaciones Científicas De Investigación
NSC 65794 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of NSC 65794 involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
NSC 65794 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 663284: Known for its role as a potent quinolinedione Cdc25 phosphatase inhibitor.
NSC 663249: Another compound with similar structural features and biological activities.
The uniqueness of NSC 65794 lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications.
Propiedades
Número CAS |
1112-64-7 |
|---|---|
Fórmula molecular |
C11H24GeO2 |
Peso molecular |
260.94 g/mol |
Nombre IUPAC |
tripropylgermyl acetate |
InChI |
InChI=1S/C11H24GeO2/c1-5-8-12(9-6-2,10-7-3)14-11(4)13/h5-10H2,1-4H3 |
Clave InChI |
PIDVSGJYFZUCFK-UHFFFAOYSA-N |
SMILES canónico |
CCC[Ge](CCC)(CCC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


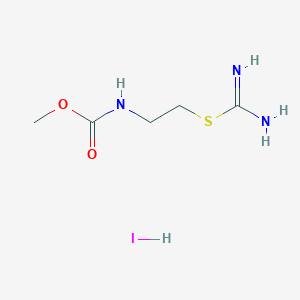
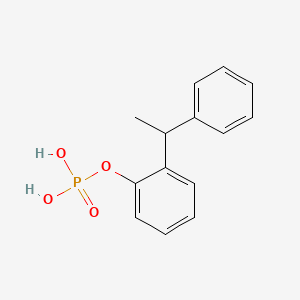
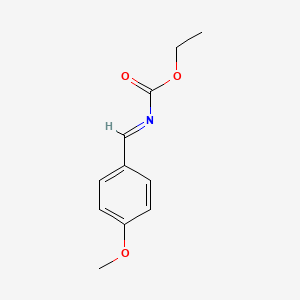
![octacyclo[14.10.1.14,26.02,14.03,11.05,10.017,22.023,27]octacosa-1(26),2(14),3(11),4(28),5,7,9,12,15,17,19,21,23(27),24-tetradecaene](/img/structure/B12654020.png)

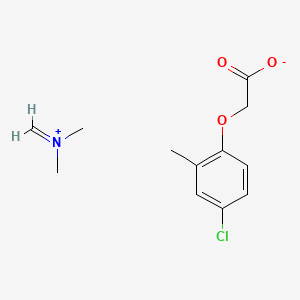
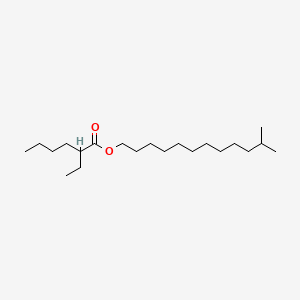

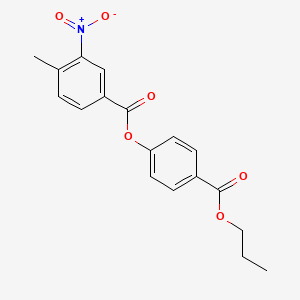
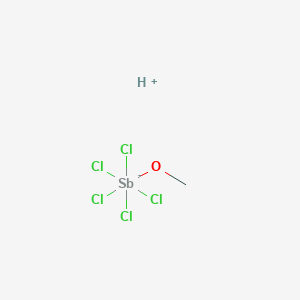
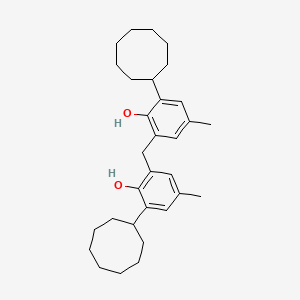
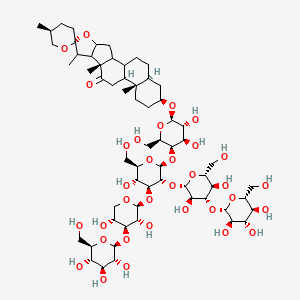
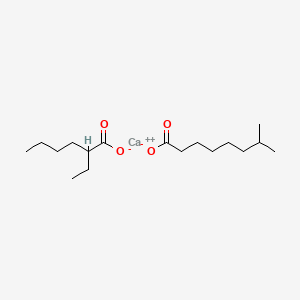
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B12654119.png)
